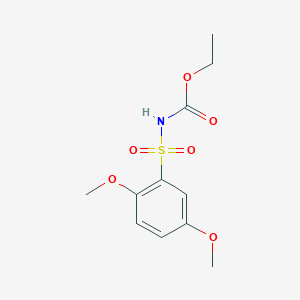
5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that features a benzofuran moiety fused with a thiadiazine ring. Compounds containing benzofuran structures are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-benzofuran-3-yl acetic acid derivatives with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often involve heating the mixture under reflux in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or thiadiazine rings.
科学的研究の応用
5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
作用機序
The mechanism of action of 5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s anti-tumor effects could be due to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways .
類似化合物との比較
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(1-benzofuran-3-yl)acetonitrile and 3H-benzofuro[2,3-b]imidazo[4,5-f]quinolines share the benzofuran moiety and exhibit similar biological activities.
Thiadiazine Derivatives: Compounds containing the thiadiazine ring, such as 1,2,4-thiadiazine-3,5-dione, also show comparable chemical reactivity and biological properties.
Uniqueness
The uniqueness of 5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one lies in its combined benzofuran and thiadiazine structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
特性
CAS番号 |
88038-37-3 |
|---|---|
分子式 |
C11H8N2O2S |
分子量 |
232.26 g/mol |
IUPAC名 |
5-(1-benzofuran-3-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C11H8N2O2S/c14-11-13-12-9(6-16-11)8-5-15-10-4-2-1-3-7(8)10/h1-5H,6H2,(H,13,14) |
InChIキー |
WKHRRJHENCMMTK-UHFFFAOYSA-N |
正規SMILES |
C1C(=NNC(=O)S1)C2=COC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)

![5-Chloro-1-{[(4-chlorophenyl)methoxy]methyl}pyrimidin-2(1H)-one](/img/structure/B14393774.png)
![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
![[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14393797.png)


![N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea](/img/structure/B14393810.png)


![2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14393823.png)
